molecular formula C19H17N B134856 Tritylamine CAS No. 5824-40-8

Tritylamine

Cat. No.: B134856
CAS No.: 5824-40-8
M. Wt: 259.3 g/mol
InChI Key: BZVJOYBTLHNRDW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Triphenylmethanamine is involved in various biochemical reactions. It is a strong organic base that has found numerous applications in bioanalytical chemistry . Triphenylmethanamine has been a traditional solvent or additive employed in chromatography systems during biomolecule analysis, as it enables better separations for ionic samples in both normal and reverse-phase liquid chromatography .

Cellular Effects

The cellular effects of Triphenylmethanamine are not well-studied. Related compounds such as Triethylamine have been shown to influence cellular processes. For example, external Triethylamine raises cytoplasmic pH, which reduces the intracellular calcium concentration transient following calcium influx during membrane depolarization .

Molecular Mechanism

The molecular mechanism of Triphenylmethanamine is not well-documented. It is known that Triphenylmethanamine can undergo various chemical reactions. For instance, it can form salts with acids due to its alkyl substituents . It can also undergo alkylation with alkyl halides and dialkyl sulfates to give, ultimately, quaternary ammonium compounds .

Temporal Effects in Laboratory Settings

It is known that Triethylamine, a related compound, can cause persistent contamination of atmospheric pressure ionization (API) sources and LC system components, resulting in intense background peaks in positive mode ESI mass spectra .

Metabolic Pathways

Related compounds such as Triethylamine are known to be metabolized by the gut microbiota from dietary nutrients like choline, betaine, and L-carnitine to form trimethylamine (TMA) .

Transport and Distribution

It is known that Triethylamine, a related compound, is miscible with organic solvents and has a solubility in water of 112.4 g/L at 20 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylmethanamine can be synthesized through the arylation of diphenylamine. The reaction involves the use of aryl halides and a base, typically under reflux conditions . Another method involves the reaction of triphenylmethyl chloride with ammonia or primary amines .

Industrial Production Methods

Industrial production of triphenylmethanamine often involves the reaction of triphenylmethyl chloride with ammonia in the presence of a solvent like benzene or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Triphenylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

triphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJOYBTLHNRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206972
Record name Tritylamine
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Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5824-40-8
Record name Triphenylmethylamine
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Record name Tritylamine
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Record name Tritylamine
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Record name Triphenylmethylamine
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Record name Tritylamine
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Synthesis routes and methods

Procedure details

Cerium chloride heptahydrate (15.0 g, 40 mmol) was dried and stirred with 80 mL of dry tetrahydrofuran as described in Example 1. To this was added by cannulation below -50° a solution of phenyllithium prepared by addition of 16 mL of 2.5M n-butyllithium in hexanes (40 mmol) to 6.28 g (40 mmol) of bromobenzene in 15 mL of tetrahydrofuran below -40°. The mixture was stirred in a dry ice-acetone bath for 30 minutes, and 1.34 g (13 mmol) of benzonitrile in 2 mL of tetrahydrofuran were added. The bath was removed and the mixture was stirred for 2 hours. Isolation as described in Example 1 gave 3.30 g (98%) of triphenylmethylamine, identical by infrared, 1H and 13C NMR spectroscopy with an authentic sample.
Name
Cerium chloride heptahydrate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Triphenylmethylamine has the molecular formula C19H17N and a molecular weight of 259.34 g/mol. []

A: While triphenylmethylamine possesses a nitrogen atom with a lone pair of electrons, it typically crystallizes as isolated molecules without intermolecular hydrogen bonding. This is observed in its orthorhombic polymorph. Interestingly, a triclinic polymorph has been isolated where triphenylmethylamine forms dimers through N-H...N hydrogen bonds. [, ]

A: The bulky triphenylmethyl group in triphenylmethylamine significantly influences its packing in the solid state. The steric hindrance of these groups often leads to the formation of loosely packed structures with interstitial voids, contributing to its use in the development of porous materials. [, ]

A: The solvent plays a crucial role in determining the supramolecular arrangements and properties of triphenylmethylamine-based materials. For instance, the reaction of triphenylmethylamine with naphthalene-1,5-disulfonic acid in different solvents leads to distinct organic salts with varying hydrogen-bonding modes and architectures, impacting their luminescent properties. [, ]

A: d-POSs are a novel class of porous materials constructed from the hierarchical assembly of triphenylmethylamine and sulfonic acids possessing polyaromatic moieties. [, ] The charge-assisted hydrogen bonding between the amine and sulfonic acid groups leads to the formation of stable tetrahedral supramolecular clusters. These clusters then assemble via π–π interactions between the polyaromatic units, generating diamondoid networks with continuous open channels. The bulky nature of triphenylmethylamine is crucial in preventing dense packing, thereby enabling porosity. [, ]

A: Yes, triphenylmethylamine is a useful reagent in organic synthesis. For example, it reacts with oxiranes to produce N-trityl-β-amino alcohols, which can be further transformed into β-amino alcohol hydrochlorides upon treatment with hydrochloric acid. []

A: Research indicates that triphenylmethylamine can be employed in the organocatalytic synthesis of α-triphenylmethylamines. This involves a formal Betti reaction between phenols and benzophenone-derived imines, where the in situ generation of a reactive benzophenone iminium species is key to the transformation. []

A: Interestingly, triphenylmethylamine, unlike its germanium analog trimesitylgermyl amine, does not show inhibitory activity against carbonic anhydrase isozymes I and II. This difference highlights the influence of the central atom on biological activity. []

A: Yes, triphenylmethylamine-based porous organic salts have demonstrated potential in sensing applications. For instance, a porous organic salt composed of triphenylmethylamine and 2-(4-sulfophenyl)anthraquinone exhibits vapochromic behavior, changing its fluorescence properties upon exposure to various volatile solvents. [] This property makes it a potential candidate for sensing volatile organic compounds.

A: Impregnating porous organic salt crystals, such as those composed of triphenylmethylamine and 9-(4-sulfophenyl)anthracene, with fullerenes like C60 and C70, results in the quenching of the fluorescence typically exhibited by these crystals. This phenomenon is attributed to photoinduced electron transfer from the excited state of the anthracene moiety to the fullerene molecules. []

A: Research shows that triphenylmethylamine can be a key component in the creation of materials exhibiting room-temperature phosphorescence (RTP). Specifically, cage-like sodalite-type porous organic salts, formed using tetrasulfonic acid with an adamantane core and halogen-substituted triphenylmethylamines, can induce RTP in incorporated luminescent molecules, even in air. [] The heavy atom effect from the halogen substituent, along with the protective environment within the porous framework, contributes to this phenomenon.

A: Modifying the phenyl rings of triphenylmethylamine with substituents like halogens can significantly impact the structure and properties of the resulting materials. For instance, in diamondoid porous organic salts, introducing halogens on the triphenylmethylamine unit can lead to distortions in the diamondoid network, influencing gas adsorption behavior. [] In other cases, such modifications can induce chirality and helical structures, leading to materials exhibiting circularly polarized luminescence. []

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